molecular formula C25H24F3N3OS2 B11635078 2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11635078
M. Wt: 503.6 g/mol
InChI Key: HFDBKYYIQGYVQV-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the amino, methylsulfanyl, and trifluoromethyl groups through various substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and stability, while the amino and thienyl groups contribute to its overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: shares similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24F3N3OS2

Molecular Weight

503.6 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H24F3N3OS2/c1-13-8-16(23(33-4)34-13)20-17(12-29)22(30)31(15-7-5-6-14(9-15)25(26,27)28)18-10-24(2,3)11-19(32)21(18)20/h5-9,20H,10-11,30H2,1-4H3

InChI Key

HFDBKYYIQGYVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC(=C4)C(F)(F)F)N)C#N

Origin of Product

United States

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